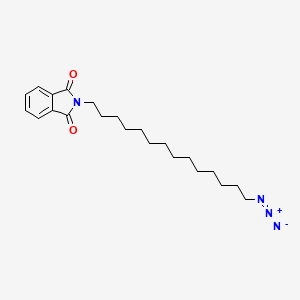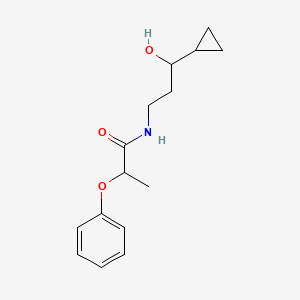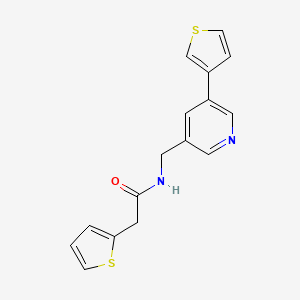
2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C22H32N4O2 and its molecular weight is 384.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and Molecular Modelling
Isoindole-1,3(2H)-dione derivatives, including those with azido groups, have shown promising anticancer activities. These compounds exhibit cytotoxic effects on various cancer cell lines, such as HeLa, C6, and A549, with activity levels influenced by the substituents attached to the isoindole-1,3(2H)-dione core. Molecular modelling studies have helped in understanding the structure-activity relationships, guiding the synthesis of new compounds with potential as chemotherapeutic agents (Tan et al., 2020).
Synthesis of Polysubstituted Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues has been explored, demonstrating the versatility of the isoindole-1,3-dione framework for generating diverse compounds. These syntheses involve innovative reactions and offer pathways to derivatives with potential for further biological evaluation (Tan et al., 2014).
Corrosion Inhibition
Isoindole-1,3-dione derivatives have been tested as corrosion inhibitors for metals, showing efficiency in protecting against corrosion in acidic environments. These findings suggest applications beyond pharmaceuticals, extending into materials science where corrosion resistance is crucial (Chadli et al., 2017).
Electroactive Properties for Energy Storage
Computational studies on isoindole-4,7-dione derivatives predict their potential as organic cathode materials for Li-ion batteries. The redox behavior of these molecules indicates their suitability for energy storage applications, highlighting the broad applicability of the isoindole-1,3-dione framework (Karlsson et al., 2012).
Green Chemistry Approaches
Innovative green chemistry approaches have been developed for the synthesis of isoindoline-1,3-dione derivatives. These methods emphasize environmental sustainability by utilizing non-toxic catalysts and bio-waste products, offering an eco-friendly alternative to traditional synthetic routes (Journal et al., 2019).
Properties
IUPAC Name |
2-(14-azidotetradecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c23-25-24-17-13-9-7-5-3-1-2-4-6-8-10-14-18-26-21(27)19-15-11-12-16-20(19)22(26)28/h11-12,15-16H,1-10,13-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOZEXNRHVPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)




![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)
![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)

![1-(2-bromoallyl)-1H-benzo[d]imidazole](/img/structure/B2750598.png)

![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)
